molecular formula C11H15NO2 B2375264 N-(2,6-Dimethylphenyl)-2-methoxyacetamide CAS No. 53823-88-4

N-(2,6-Dimethylphenyl)-2-methoxyacetamide

Cat. No.: B2375264
CAS No.: 53823-88-4
M. Wt: 193.246
InChI Key: OXXYGGDIKKXTFB-UHFFFAOYSA-N
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Description

“N-(2,6-Dimethylphenyl)-2-methoxyacetamide” is a N-acyl-L-amino acid . It has a molecular formula of C14H19NO4 . The IUPAC name for this compound is (2S)-2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoic acid .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by its IUPAC name (2S)-2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoic acid . The InChI representation of the compound is InChI=1S/C14H19NO4/c1-9-6-5-7-10(2)13(9)15(C11(3)14(17)18)12(16)8-19-4/h5-7,11H,8H2,1-4H3,(H,17,18)/t11-/m0/s1 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 265.30 g/mol . The compound has a computed XLogP3 of 1.3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Crystal Structure and Analgesic Applications

  • Crystal Structure Analysis : The crystal structure of N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, a compound related to N-(2,6-Dimethylphenyl)-2-methoxyacetamide, was analyzed, revealing unique conformational characteristics different from other capsaicinoids. This study contributes to understanding the molecular structure and potential applications in medicinal chemistry (Park et al., 1995).

Agricultural Applications

  • Herbicide Use : Chloroacetamides like N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl) acetamide serve as selective herbicides in various crops, indicating the potential agricultural applications of similar compounds (Weisshaar & Böger, 1989).

Anthelmintic Applications

  • Anthelmintic Properties : Compounds like N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride exhibit significant anthelmintic activity, suggesting similar potential for this compound in treating parasitic infections (Wollweber et al., 1979).

Environmental and Water Treatment Applications

  • Photocatalytic Water Treatment : Studies on related compounds like metalaxyl (N-(2,6-dimethylphenyl)-N-(methoxy-acetyl)-D,L-alanine methyl ester) demonstrate their potential in photocatalytic water treatment processes, highlighting a possible environmental application for this compound (Topalov et al., 1999).

Pharmaceutical and Biological Screening

  • Biological Activity Screening : Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have been synthesized and screened for various biological activities like antibacterial, antifungal, and anthelmintic properties, implying similar research avenues for this compound (Khan et al., 2019).

Metabolism and Pharmacokinetics

  • Metabolism in Humans : The metabolism of related compounds in humans has been studied, revealing various metabolites and transformations. This research informs the metabolic pathways and pharmacokinetics that could be relevant for this compound (Fujimaki et al., 1990).

Chemical and Material Science

  • Structural Aspects in Chemical Engineering : Research on N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy)acetamide, a structurally similar compound, focuses on its structural aspects and properties, including the formation of salts and inclusion compounds, which can have implications in chemical engineering and materials science (Karmakar et al., 2007).

Enantioselective Degradation Studies

  • Enantioselective Degradation : Studies on the enantioselective degradation of metalaxyl, a related compound, in organisms like mice, offer insights into the stereochemical aspects of degradation, which can be pertinent to the study of this compound (Zhang et al., 2014).

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-5-4-6-9(2)11(8)12-10(13)7-14-3/h4-6H,7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXYGGDIKKXTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201024845
Record name N-(2,6-Dimethyl-phenyl)-2-methoxy-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53823-88-4
Record name N-(2,6-dimethylphenyl)-2-methoxyacetamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

55 g (0.5 mol) of methoxyacetyl chloride were added dropwise to a solution of 61 g (0.5 mol) of 2,6-dimethylaniline and 50.5 g (0.5 mol) of triethylamine in 250 ml of toluene at 5° to 15° C., while stirring and cooling. The mixture was subsequently stirred at 20° C. for 2 hours, filtered and concentrated and the residue was taken up in water. The aqueous mixture was extracted with methylene chloride and the extract was dried over sodium sulphate and concentrated by distilling off the solvent. The residue was distilled under a high vacuum. 55 g (57% of theory) of 2,6-dimethyl-N-methoxyacetyl-aniline of boiling point 122°-132° C./0.1 mm Hg and of melting point 61°-63° C. were obtained. ##STR177##
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55 g
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61 g
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50.5 g
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250 mL
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Synthesis routes and methods II

Procedure details

According to the process described in the HU-PS 202,481, after acylating 2,6-dimethylaniline with methoxyacetic acid, the N-methoxyacetyl-2,6-dimethylaniline obtained is heated together with a twofold excess of methyl DL-α-bromopropionate to 120° C., and after adding sodium methoxide in small portions to the reaction mixture obtained, the alkylation is carried out at 140° C.
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0 (± 1) mol
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